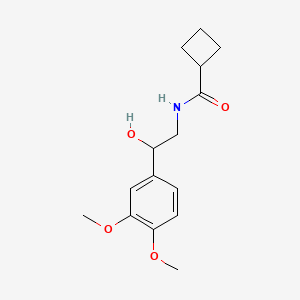
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide, also known as LY2979165, is a novel compound that has shown potential in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its potential applications in various fields such as sports medicine, cancer treatment, and osteoporosis.
科学的研究の応用
Crystal Structure Analysis
Shabir et al. (2020) synthesized Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a compound with a similar structure, highlighting the planarity of the cyclobutane ring through X-ray analysis. This study also discussed the molecule's three-dimensional architecture stabilized by hydrogen bonding and van der Waals interactions, which are crucial for understanding molecular interactions and stability in crystalline materials Shabir et al., 2020.
Synthetic Chemistry Applications
Browne et al. (1981) explored the Bischler-Napieralski reaction to synthesize (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles, utilizing a derivative similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide. The study contributes to the field of synthetic organic chemistry by offering insights into cyclization reactions and the synthesis of heterocyclic compounds Browne et al., 1981.
Ligand Design for Catalysis
Jiang et al. (2020) found N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide to be an effective ligand for copper-catalyzed amination of aryl halides, showcasing the utility of similar compounds in catalysis. This application is significant for developing new methodologies in the synthesis of primary (hetero)aryl amines under mild conditions Jiang et al., 2020.
Pharmacological Research
While the directive excludes pharmacological applications related to direct drug use and side effects, it's worth noting that similar structures have been explored for their potential in designing new pharmacophores and anticancer agents, demonstrating the broad relevance of this chemical scaffold in medicinal chemistry Kumar et al., 2009.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-13-7-6-11(8-14(13)20-2)12(17)9-16-15(18)10-4-3-5-10/h6-8,10,12,17H,3-5,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAXJAJIHFMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2CCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)
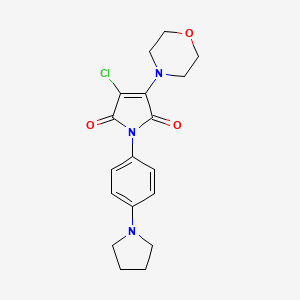
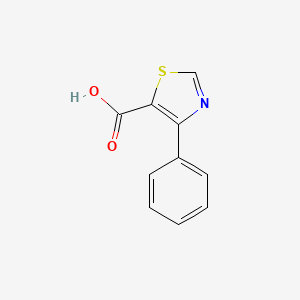
![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)

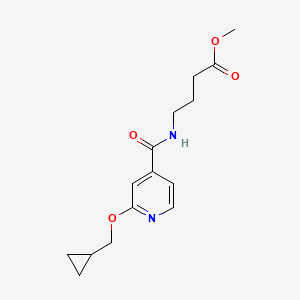

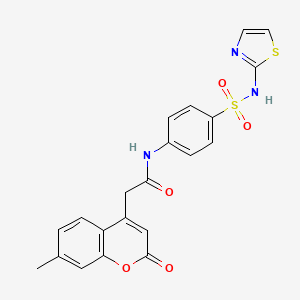
![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)
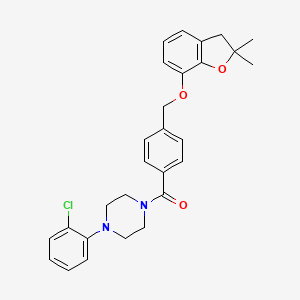
![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)
![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)
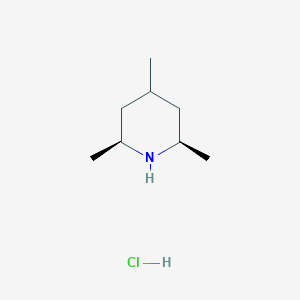
![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)